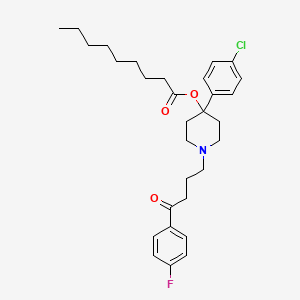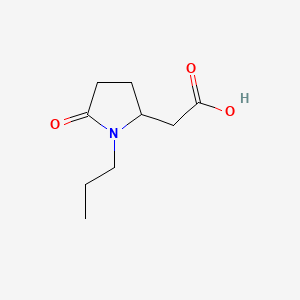
rac-2',4',5'-Trimetil Ketoprofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2’,4’,5’-Trimethyl Ketoprofen: is a synthetic derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of three methyl groups attached to the aromatic ring of ketoprofen, specifically at the 2’, 4’, and 5’ positions. The addition of these methyl groups can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in pharmaceutical research.
Aplicaciones Científicas De Investigación
rac-2’,4’,5’-Trimethyl Ketoprofen has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of methylation on the reactivity and stability of ketoprofen derivatives.
Biology: Investigated for its potential anti-inflammatory and analgesic properties in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
While specific information on the mechanism of action for “rac-2’,4’,5’-Trimethyl Ketoprofen” is not available, Ketoprofen, a related compound, is known to work as a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties . The anti-inflammatory effects of Ketoprofen are believed to be due to the inhibition of cylooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis via the arachidonic acid pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-2’,4’,5’-Trimethyl Ketoprofen typically involves the alkylation of ketoprofen with methylating agents. One common method is the Friedel-Crafts alkylation, where ketoprofen is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the regioselectivity of the methylation process.
Industrial Production Methods: In an industrial setting, the production of rac-2’,4’,5’-Trimethyl Ketoprofen can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required quality standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: rac-2’,4’,5’-Trimethyl Ketoprofen can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The aromatic ring of rac-2’,4’,5’-Trimethyl Ketoprofen can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Comparación Con Compuestos Similares
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another NSAID with a similar mechanism of action.
Naproxen: An NSAID with a longer half-life compared to ketoprofen.
Uniqueness: rac-2’,4’,5’-Trimethyl Ketoprofen is unique due to the presence of three methyl groups on the aromatic ring, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in improved therapeutic efficacy, reduced side effects, or enhanced stability compared to its parent compound, ketoprofen.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of rac-2',4',5'-Trimethyl Ketoprofen involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethylphenol", "2,4,5-trimethylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "magnesium", "bromine", "methylmagnesium bromide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium bicarbonate", "potassium carbonate", "methanol", "ethyl acetate", "diethyl ether", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3,5-dimethylphenol from 2,4,5-trimethylbenzaldehyde and magnesium bromide", "Step 2: Preparation of ethyl 3,5-dimethylphenylglyoxylate from 3,5-dimethylphenol, ethyl acetoacetate, and sodium ethoxide", "Step 3: Synthesis of ethyl 3,5-dimethylphenylhydroxybutyrate from ethyl 3,5-dimethylphenylglyoxylate and methylmagnesium bromide", "Step 4: Preparation of 2',4',5'-trimethyl-3'-carboxy-3-hydroxy-2'-cyclopenten-1'-one from ethyl 3,5-dimethylphenylhydroxybutyrate and acetic anhydride in the presence of phosphorus pentoxide", "Step 5: Conversion of 2',4',5'-trimethyl-3'-carboxy-3-hydroxy-2'-cyclopenten-1'-one to 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one using thionyl chloride and sodium bicarbonate", "Step 6: Preparation of 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one magnesium salt from 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one and magnesium in diethyl ether", "Step 7: Synthesis of rac-2',4',5'-Trimethyl Ketoprofen from 2',4',5'-trimethyl-3'-carboxy-2'-cyclopenten-1'-one magnesium salt and methylmagnesium bromide in the presence of potassium carbonate", "Step 8: Purification of rac-2',4',5'-Trimethyl Ketoprofen using hexane and hydrochloric acid" ] } | |
Número CAS |
1797984-80-5 |
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.366 |
Nombre IUPAC |
2-[3-(2,4,5-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-13(3)17(9-12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
Clave InChI |
QISHTWCSIVFJBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)C(C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)







